[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
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Overview
Description
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is a triacylglycerol compound that consists of oleic acid, linoleic acid, and palmitic acid. It is a key structural lipid found in human breast milk fat and plays a crucial role in providing nutrients and energy for infants . This compound is particularly abundant in Chinese breast milk fat and is believed to be beneficial for the growth and development of infants .
Preparation Methods
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate can be synthesized through enzymatic methods. One common approach involves the use of immobilized lipase to catalyze the esterification of oleic acid, linoleic acid, and palmitic acid with glycerol . The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity. Industrial production methods may involve a two-step process where the intermediate products are purified before the final esterification step .
Chemical Reactions Analysis
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products. Common reagents for oxidation include oxygen and peroxides.
Hydrolysis: In the presence of water and enzymes such as lipases, this compound can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups between the triacylglycerol and alcohols, often catalyzed by lipases or chemical catalysts.
The major products formed from these reactions include free fatty acids, monoacylglycerols, and diacylglycerols .
Scientific Research Applications
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate involves its incorporation into cellular membranes and its role in lipid metabolism. It affects the structure and function of cell membranes, influencing processes such as nutrient absorption and energy metabolism . The compound also interacts with specific molecular targets, including enzymes involved in lipid digestion and absorption .
Comparison with Similar Compounds
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is unique compared to other triacylglycerols due to its specific fatty acid composition. Similar compounds include:
1,3-Dioleoyl-2-palmitoylglycerol: This compound has two oleic acid molecules and one palmitic acid molecule.
1-Oleoyl-2-palmitoyl-3-linoleoylglycerol: This is another structural lipid in human milk fat, with a similar composition but different positional distribution of fatty acids.
These compounds differ in their fatty acid composition and positional distribution, which affects their nutritional and functional properties .
Properties
Molecular Formula |
C55H100O6 |
---|---|
Molecular Weight |
857.4 g/mol |
IUPAC Name |
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h17,20,25-28,52H,4-16,18-19,21-24,29-51H2,1-3H3/b20-17-,27-25-,28-26- |
InChI Key |
ZDZVWVCNWRMGLA-UNMLGJOQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Synonyms |
1-OL-3-PG 1-oleoyl-2-linoleoyl-3-palmitoylglycerol |
Origin of Product |
United States |
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